molecular formula C13H12N2O5 B11465462 1-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)carbonyl]imidazole

1-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)carbonyl]imidazole

Cat. No.: B11465462
M. Wt: 276.24 g/mol
InChI Key: SVFOXDDOTVHSJI-UHFFFAOYSA-N
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Description

1-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)carbonyl]imidazole is a complex organic compound characterized by its unique benzodioxole and imidazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)carbonyl]imidazole typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Dimethoxy Groups: Methoxylation of the benzodioxole ring is achieved using methanol and a suitable catalyst, such as sulfuric acid.

    Coupling with Imidazole: The final step involves the coupling of the dimethoxybenzodioxole with imidazole using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)carbonyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles like halides or amines replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)carbonyl]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)carbonyl]imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
  • 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
  • 2H-1-Benzopyran-2-one, 4-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-

Comparison: 1-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)carbonyl]imidazole is unique due to its specific combination of benzodioxole and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

(4,7-dimethoxy-1,3-benzodioxol-5-yl)-imidazol-1-ylmethanone

InChI

InChI=1S/C13H12N2O5/c1-17-9-5-8(13(16)15-4-3-14-6-15)10(18-2)12-11(9)19-7-20-12/h3-6H,7H2,1-2H3

InChI Key

SVFOXDDOTVHSJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)N3C=CN=C3)OC)OCO2

Origin of Product

United States

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